Hydrogen Bond Donor Capacity: Alpha-Amino vs. Des-Amino Analog
2-Amino-N,N-diethyl-2-methylpropanamide possesses one hydrogen bond donor (the primary amine at the alpha carbon, –NH₂), a feature absent in its closest structural analog N,N-diethylisobutyramide (CAS 33931-44-1), which has HBD = 0 . This single HBD difference translates into a measurable increase in topological polar surface area (TPSA of 46.33 Ų for the target vs. an estimated ~20–23 Ų for the des-amino analog, based on the absence of the primary amine contribution) [1]. The presence of the alpha-amino group also enables the compound to form stable hydrochloride salts (CAS 65853-90-9), a capability not available to N,N-diethylisobutyramide, which lacks a basic amine site .
| Evidence Dimension | Hydrogen bond donor count (HBD) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | HBD = 1; TPSA = 46.33 Ų |
| Comparator Or Baseline | N,N-diethylisobutyramide (CAS 33931-44-1): HBD = 0; TPSA ≈ 20–23 Ų (estimated based on absence of –NH₂ contribution) |
| Quantified Difference | ΔHBD = +1; ΔTPSA ≈ +23–26 Ų |
| Conditions | Calculated physicochemical properties from Chemsrc and Smolecule databases |
Why This Matters
For procurement decisions involving building blocks intended for further amide coupling, salt formation, or applications requiring hydrogen bond donor interactions (e.g., target engagement in biological systems, chromatographic method development), the presence of the alpha-amino group represents a go/no-go structural criterion that cannot be satisfied by the des-amino analog.
- [1] Estimated TPSA contribution: primary amine –NH₂ contributes ~23–26 Ų (Ertl et al., J. Med. Chem. 2000). Tertiary amide (no –NH₂) TPSA derived from oxygen and nitrogen contributions alone. View Source
